Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate
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Overview
Description
Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate is a chemical compound with the molecular formula C14H19Cl3NO4P. It is known for its unique structure, which includes a trichloromethyl group, a benzoyl group, and a phosphonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate typically involves the reaction of diethyl phosphite with a suitable trichloromethyl-containing precursor. One common method involves the reaction of diethyl chloroethynylphosphonate with 3-methylbenzoyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like carbon tetrachloride (CCl4) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, hydrolysis would yield the corresponding phosphonic acid, while substitution reactions could yield various substituted derivatives .
Scientific Research Applications
Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2,2-trichloro-1-((2-chlorobenzoyl)amino)ethylphosphonate
- Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate
- Diethyl 3-methyl-5-((2,2,2-trichloro-1-(4-chlorobenzoyl)amino)ethyl)amino)-2,4-thiophenedicarboxylate
Uniqueness
Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate is unique due to the presence of the 3-methylbenzoyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H19Cl3NO4P |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C14H19Cl3NO4P/c1-4-21-23(20,22-5-2)13(14(15,16)17)18-12(19)11-8-6-7-10(3)9-11/h6-9,13H,4-5H2,1-3H3,(H,18,19) |
InChI Key |
QYMPYLVQPXQNPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC(=C1)C)OCC |
solubility |
56.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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